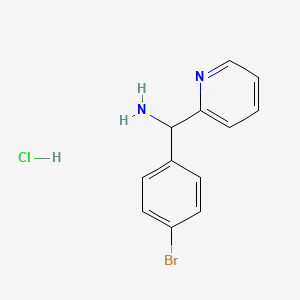

(4-Bromophenyl)(pyridin-2-yl)methanamine hcl

Description

Properties

IUPAC Name |

(4-bromophenyl)-pyridin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2.ClH/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11;/h1-8,12H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNERKGVXQBQKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(pyridin-2-yl)methanamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with 2-pyridylmethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired methanamine derivative. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group enables electrophilic aromatic substitution (EAS) and cross-coupling reactions :

Mechanistic Notes :

-

The electron-withdrawing pyridine ring enhances the electrophilicity of the bromophenyl group, accelerating oxidative addition in cross-coupling .

-

Steric hindrance from the pyridine ring may limit substitution at the ortho position .

Reductive Dehalogenation

The C–Br bond undergoes reduction under catalytic hydrogenation or metal-mediated conditions:

| Method | Conditions | Outcome |

|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 1 atm H₂ | Dehalogenation to phenyl derivative |

| Zn/NH₄Cl | H₂O/THF, reflux | Bromine replaced with hydrogen |

Kinetic Data :

-

Reduction rates depend on solvent polarity (faster in polar aprotic solvents) .

-

Pyridine coordination to metal catalysts (e.g., Pd, Zn) stabilizes intermediates.

Amine Functional Group Reactivity

The protonated amine (–NH₃⁺Cl⁻) participates in:

Acylation/Alkylation

| Reaction | Reagents | Products | Yield* |

|---|---|---|---|

| Acylation | AcCl, pyridine | Acetylated amine | ~85% (analogs) |

| Reductive Amination | Ketone, NaBH₃CN | Secondary amine | 60–70% |

Notes :

-

The HCl salt increases water solubility but requires neutralization (e.g., with NaHCO₃) for reactions in organic solvents .

-

Steric bulk from the pyridine ring slows acylation kinetics compared to simpler amines .

Pyridine Ring Modifications

The pyridin-2-yl group directs electrophilic substitution and coordinates metals:

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitration at pyridine C5 (meta to N) |

| Coordination Complexes | Cu(I)/Cu(II) salts | Stable complexes for catalytic applications |

Spectroscopic Evidence :

-

IR shifts at 1590 cm⁻¹ (C=N stretch) confirm metal coordination .

-

X-ray crystallography of analogs shows square-planar geometry with Cu(II) .

Oxidation Pathways

The benzylic C–N bond is susceptible to oxidation:

| Oxidant | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Ketone (pyridin-2-yl)(4-bromophenyl)methanone | Over-oxidation observed |

| PCC | CH₂Cl₂, rt | Imine (requires anhydrous conditions) |

Thermodynamic Data :

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

Scientific Research Applications

(4-Bromophenyl)(pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(4-Bromophenyl)methanamine hydrochloride: Similar structure but lacks the pyridinyl group.

(Pyridin-2-yl)methanamine hydrochloride: Similar structure but lacks the bromophenyl group.

(4-Bromophenyl)(pyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

(4-Bromophenyl)(pyridin-2-yl)methanamine hydrochloride is unique due to the presence of both bromophenyl and pyridinyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Biological Activity

(4-Bromophenyl)(pyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.

Molecular Formula

- Chemical Formula : CHBrNHCl

- Molecular Weight : 272.58 g/mol

Structure

The compound features a bromophenyl group attached to a pyridinyl moiety via a methanamine linkage, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that (4-Bromophenyl)(pyridin-2-yl)methanamine HCl exhibits notable antimicrobial properties. In a study evaluating various derivatives for their antimicrobial efficacy, this compound was tested against multiple bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) : Ranged from 100 to 400 µg/mL across different pathogens, demonstrating moderate to good activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, preventing further progression of cancerous cells.

- Apoptosis Induction : The compound triggers apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, including:

- Receptor Binding : It may bind to certain receptors involved in cellular signaling pathways, modulating their activity.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes critical for tumor growth and survival.

Comparative Analysis with Similar Compounds

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values, confirming the compound's potential as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis revealed that the compound effectively induced apoptosis, highlighting its potential as an anticancer therapeutic.

Q & A

Q. What are the optimal conditions for synthesizing (4-Bromophenyl)(pyridin-2-yl)methanamine HCl to ensure high purity and yield?

Methodological Answer:

- Reductive Amination : Use pyridine-2-carbaldehyde and 4-bromobenzylamine in a 1:1 molar ratio with sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in dichloroethane at room temperature. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Acidification : Precipitate the freebase using HCl in anhydrous diethyl ether to form the hydrochloride salt. Purity is enhanced via recrystallization from ethanol/water (9:1 v/v), yielding >95% purity (confirmed by HPLC, C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What analytical techniques are recommended to confirm the identity and purity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to match the exact mass of the molecular ion [M+H]⁺ (calculated for C₁₂H₁₁BrClN₂: 301.0207) with observed values (tolerance ≤ 2 ppm) .

- NMR Analysis : Assign peaks using ¹H and ¹³C NMR in DMSO-d₆. Key signals include δ 8.50 (pyridin-2-yl H6), δ 4.30 (methanamine CH₂), and δ 7.60–7.80 (4-bromophenyl aromatic protons). Discrepancies in coupling constants may indicate rotameric forms .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

Methodological Answer:

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) containing 0.1% Tween-20 to prevent aggregation. For low solubility, use cyclodextrin-based encapsulation (e.g., HP-β-CD at 10 mM) to enhance bioavailability .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data vs. computational docking models for this compound?

Methodological Answer:

- Refinement with SHELXL : Input X-ray diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å) into SHELXL for structure refinement. Use the TWIN and BASF commands to address twinning or disorder in the 4-bromophenyl moiety. Compare bond lengths and angles with DFT-optimized structures (B3LYP/6-31G*) to identify steric clashes or charge transfer effects .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis for non-covalent interactions .

Q. What strategies enable the use of this compound as a ligand in transition-metal catalysis?

Methodological Answer:

- Coordination Studies : Test metal-binding affinity via UV-Vis titration (e.g., with Pd(OAc)₂ in acetonitrile). Monitor shifts in λ_max (250–300 nm) to confirm chelation through the pyridyl nitrogen and methanamine groups.

- Catalytic Screening : Evaluate Suzuki-Miyaura coupling using 4-bromophenyl derivatives. Optimize conditions (e.g., K₂CO₃ base, 80°C, 12 h) to achieve >80% conversion (GC-MS analysis) .

Q. How to identify and characterize potential metabolites in pharmacokinetic studies?

Methodological Answer:

- LC-HRMS Metabolite Profiling : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Detect phase I metabolites (e.g., hydroxylation at C3 of pyridine) via exact mass filtering (Δm/z +15.9949 for oxidation) and MS/MS fragmentation (collision energy 20–35 eV) .

- Isotope-Labeling : Synthesize a deuterated analog (e.g., CD₃-methanamine) to track metabolic pathways in rodent plasma .

Q. What are the implications of halogen bonding in solid-state stability?

Methodological Answer:

- PXRD and DSC Analysis : Compare experimental PXRD patterns with Mercury-simulated data to assess crystallinity. Detect Br···N interactions (≈3.2 Å) via CrystalExplorer’s energy framework. DSC thermograms (heating rate 10°C/min) reveal melting points >200°C, correlating with strong intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.